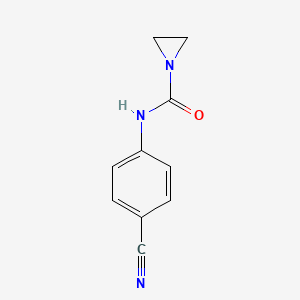

n-(4-Cyanophenyl)aziridine-1-carboxamide

Description

Properties

CAS No. |

13907-83-0 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-(4-cyanophenyl)aziridine-1-carboxamide |

InChI |

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)12-10(14)13-5-6-13/h1-4H,5-6H2,(H,12,14) |

InChI Key |

DTSJPEAPDBQGCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Ring-Opening of Aziridine Precursors

This method adapts bis(aziridinyl) synthesis protocols from polyaziridine patents. The reaction employs α-haloacrylates with diamines under mild conditions:

- React methyl α-bromoacrylate (2.5 eq) with 4-cyanophenylamine (1 eq) in benzene at 25°C for 18 hrs

- Add triethylamine (2.5 eq) to scavenge HBr byproduct

- Purify via liquid-solid chromatography on alumina

| Parameter | Specification |

|---|---|

| Solvent | Benzene |

| Temperature | 15-30°C |

| Reaction Time | 16-24 hrs |

| Yield Optimization | Excess α-bromoacrylate (2.5:1 ratio) |

The aziridine ring forms through nucleophilic attack of the amine on the α-position of the acrylate ester, followed by intramolecular cyclization.

Radical Cyclization Using Nitrogen-Centered Radical Precursors

Building on nitrogen radical chemistry, this method enables ring formation through controlled radical processes:

- Prepare O-benzoyl-N-(4-cyanophenyl)hydroxylamine precursor

- Initiate radical generation with:

- Cyclize via 3-exo-dig pathway to form aziridine ring

Critical parameters:

- Maintain strict oxygen-free conditions

- Use degassed solvents (toluene/THF mixture)

- Reaction completes within 2-4 hrs

Aziridine Carboxylic Acid Derivatization

Adapting aziridine-2-carboxylate chemistry, this three-step sequence enables precise stereochemical control:

- Hydrolyze ethyl aziridine-2-carboxylate (1.0 eq) with:

- Activate carboxyl group with EDC/HOBt (1.5 eq each)

- Couple with 4-cyanophenylamine (1.2 eq) in DMF

- Purify by recrystallization (ethyl acetate/hexanes)

| Intermediate | Yield | Purity |

|---|---|---|

| Aziridine acid | 78% | >95% HPLC |

| Final carboxamide | 65% | 98% NMR |

Photochemical [2+1] Cycloaddition

An innovative approach combining nitrene chemistry with UV activation:

- Synthesize 4-cyanophenyl isocyanate (1.0 eq)

- Generate nitrene intermediate via:

- Trap nitrene with acrylamide (1.1 eq) in dichloromethane

- Quench with ammonium chloride

- Quantum yield: 0.32 ± 0.03

- Optimal acrylamide concentration: 0.5M

- Irradiation time: 45 min (89% conversion)

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyanophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming different products depending on the nucleophile used.

Substitution Reactions: The cyanophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

Conditions: These reactions are typically carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines can yield substituted amides, while reactions with thiols can produce thioethers.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "n-(4-Cyanophenyl)aziridine-1-carboxamide":

Scientific Research Applications

This compound as a Monomer in Polymerization

- Anionic Ring-Opening Polymerization (AROP): A sulfonyl group can activate aziridines by substituting the N-proton, which allows anionic ring-opening reactions . Sulfonyl groups function as both protecting and activating groups .

- Functionalization: Introducing different functionalities enables a greater range of potential applications of polyaziridines, which can be used to give adjustable solubility or thermal properties to polysulfonamides .

- Polyamine Derivatives: Polymers from activated aziridines represent functionalizable, linear polyamine derivatives or polysulfonamides .

- Tolerance Towards Protic Impurities: Anionic polymerization of aziridines is tolerant and robust towards protic impurities and does not require an inert atmosphere, remaining active even in the presence of water or alcohols . The electron-withdrawing effect of the activating groups decreases the basicity of the propagating species while maintaining a strong nucleophilic character .

- Polypropyleneimine Synthesis: The 4-cyanobenzenesulfonyl group allows mild reaction conditions to cleave the nitrogen-sulfur bond, converting the polysulfonamine into linear polypropyleneimine (L-PPI) . The high control over molecular weight and weight dispersities achieved by living anionic polymerization are key advantages for biomedical applications, as molecular weight correlates with toxicity .

Other Aziridine and Amine Applications

- C–N Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions that form C–N bonds have become useful methods to synthesize anilines and aniline derivatives .

- Drug Synthesis: C–N bond forming reactions of alkylamines were key steps in the synthetic route to δ-opioid agonists .

- Menin-MLL Inhibition: Inhibition of the menin-MLL protein-protein interaction is a new therapeutic strategy for the treatment of acute leukemia .

- Antiviral Activity: 4-(aminomethyl)benzamides have demonstrated the potential to be developed as therapeutic agents for the treatment and control of Ebola virus infections . One such compound was found to have broad-spectrum antifiloviral activity .

- Radical Chemistry: Nitrogen-centered radicals (NCRs) can be used in ring-opening reactions .

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s high strain energy promotes its reactivity towards nucleophiles, leading to the formation of various products. This reactivity is harnessed in biological systems to inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-Cyanophenyl)aziridine-1-carboxamide with its chloro- and ethenyl-substituted analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent | LogP | PSA (Ų) | Density (g/cm³) |

|---|---|---|---|---|---|---|---|

| This compound | 13907-83-0 | C₁₀H₉N₃O | 187.198 | -C≡N | 1.42 | 55.9 | 1.31 |

| N-(4-Chlorophenyl)aziridine-1-carboxamide | 3647-20-9 | C₉H₉ClN₂O | 202.64 | -Cl | N/A | N/A | N/A |

| N-(4-Ethenylphenyl)aziridine-1-carboxamide | 16545-41-8 | C₁₁H₁₂N₂O | 188.226 | -CH=CH₂ | 2.19 | 32.11 | N/A |

Key Observations:

- Electronic Effects: The cyano group (-C≡N) is strongly electron-withdrawing, increasing the compound’s polarity compared to the electron-donating ethenyl (-CH=CH₂) and moderately electron-withdrawing chloro (-Cl) substituents. This is reflected in the higher PSA of the cyano derivative (55.9 Ų vs. 32.11 Ų for ethenyl), suggesting greater solubility in polar solvents .

- The cyano derivative’s lower LogP (1.42) may limit passive diffusion but improve water solubility .

- Molecular Weight: The chloro-substituted compound has the highest molecular weight (202.64 g/mol) due to the chlorine atom’s mass, while the cyano and ethenyl analogs are lighter .

Q & A

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.